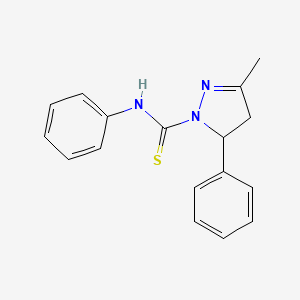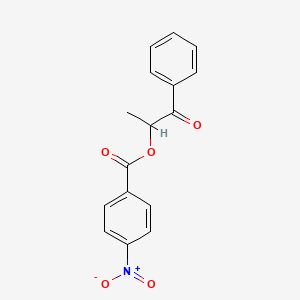
3-(2-hydroxy-5-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves chemoselective reactions with electrophiles, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines, as described by Hajji et al. (2002) (Hajji et al., 2002). This process highlights the compound's versatile reactivity, which can be tailored for specific functional outcomes.
Molecular Structure Analysis
The stereochemistry and molecular structure of similar compounds play a crucial role in their biological activity and interactions with biological receptors. For example, Wang et al. (1995) demonstrated the significant impact of stereochemistry on analgesic activity and opioid receptor binding characteristics of stereoisomers (Wang et al., 1995). Such insights are crucial for understanding the molecular basis of the compound's potential effects.
Chemical Reactions and Properties
The reactivity of the compound with various electrophiles and its subsequent transformations into different chemical structures underscore its chemical versatility. This aspect is crucial for developing novel derivatives with enhanced or specific properties.
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, of similar compounds have been extensively studied. For instance, the crystal structure analysis provides insights into the compound's stability and reactivity, which are essential for its practical applications (Kolev et al., 1995).
Scientific Research Applications
Chemoselective Synthesis
One study explored the chemoselective reactions of similar compounds, demonstrating their potential in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. These findings suggest that the compound's nucleophilic centers can be selectively activated for reactions with dihaloalkanes and aldehydes, offering a pathway for creating diverse molecular architectures (Hajji et al., 2002).
Anticancer Properties
Another significant application is in the design of new anticancer agents. Functionalized amino acid derivatives, structurally related to the compound , were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some derivatives showed promising cytotoxicity, highlighting the compound's potential as a pharmacophore in anticancer drug design (Kumar et al., 2009).
Green Chemistry Applications
The compound's derivatives were also synthesized using green chemistry principles. One study reported the efficient one-pot condensation of similar compounds in an ionic liquid, showcasing an environmentally friendly method for synthesizing 3-phenylpropanamide derivatives. This approach emphasizes the compound's utility in developing sustainable chemical processes (Li et al., 2013).
Corrosion Inhibition
Research on Schiff base compounds containing similar structural motifs revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The findings suggest that introducing heteroatoms into the compound's structure enhances its inhibitory efficiency, indicating its potential application in protecting industrial materials (Leçe et al., 2008).
Opioid Receptor Studies
A study on phenylmorphan-based compounds closely related to the compound of interest found them to be highly potent and selective inverse agonists of the opioid δ receptor. This research underscores the compound's relevance in developing new therapies for managing pain and addiction (Thomas et al., 2006).
properties
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-18-13-14-24(27)23(15-18)22(21-11-7-4-8-12-21)17-25(28)26-19(2)16-20-9-5-3-6-10-20/h3-15,19,22,27H,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBLBROXZZCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)NC(C)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)
![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)

![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)